molecular formula C12H10O3 B147274 1-Naphthoxyacetic acid CAS No. 2976-75-2

1-Naphthoxyacetic acid

Cat. No. B147274
CAS RN: 2976-75-2
M. Wt: 202.21 g/mol
InChI Key: GHRYSOFWKRRLMI-UHFFFAOYSA-N
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Patent
US05064861

Procedure details

10 g of naphthoxy-acetic acid and 60 ml of thionyl chloride were refluxed for 2 hours and after evaporating to dryness under reduced pressure, several distillations with benzene were carried out to obtain 11.16 g of the expected product which was used as is for Step B.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH2:12][C:13]([OH:15])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>>[C:1]1([O:11][CH2:12][C:13]([Cl:18])=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)OCC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after evaporating to dryness under reduced pressure, several distillations with benzene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)OCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.